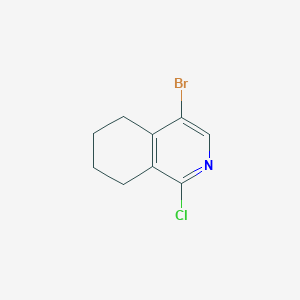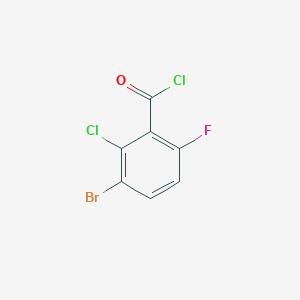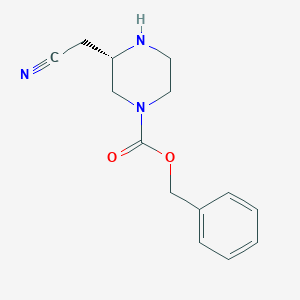![molecular formula C7H3ClF3N3 B6305688 5-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine CAS No. 1638768-23-6](/img/structure/B6305688.png)
5-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that contains both a pyrazole and a pyridine ring The presence of a trifluoromethyl group and a chlorine atom in its structure imparts unique chemical properties, making it a valuable compound in various scientific fields
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with hydrazine derivatives. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide, at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis may involve a continuous flow process to ensure consistent quality and yield. The use of catalysts, such as transition metal complexes, can enhance the reaction efficiency and selectivity. Additionally, optimizing reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for maximizing the production yield.
化学反应分析
Types of Reactions
5-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or thiourea can be used in the presence of a base, such as sodium hydroxide, in solvents like ethanol or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Coupling Reactions: Palladium catalysts, such as palladium acetate, in the presence of bases like potassium carbonate, are commonly used.
Major Products Formed
Substitution Reactions: Products include azido, amino, or thio derivatives of the original compound.
Oxidation and Reduction: Products include various oxidized or reduced forms of the compound.
Coupling Reactions: Products include biaryl compounds with extended conjugation.
科学研究应用
5-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential as a pharmaceutical intermediate in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: It is used in the development of agrochemicals, such as herbicides and fungicides, due to its bioactive properties.
作用机制
The mechanism of action of 5-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine depends on its specific application. In biological systems, it may interact with molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.
相似化合物的比较
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of the target compound.
2-Chloro-5-(trifluoromethyl)pyridine: Another isomer with similar chemical properties.
5-Chloro-3-(trifluoromethyl)-1H-pyrazole: A structurally related compound with a pyrazole ring.
Uniqueness
5-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine is unique due to the combination of its pyrazole and pyridine rings, along with the presence of both a chlorine atom and a trifluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
5-chloro-3-(trifluoromethyl)-2H-pyrazolo[4,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3N3/c8-4-2-1-3-5(12-4)6(14-13-3)7(9,10)11/h1-2H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQTYNOHVCYTOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(NN=C21)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
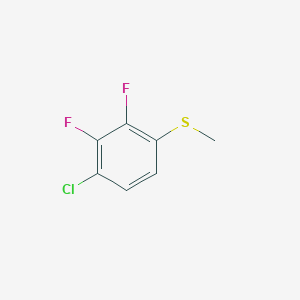
![Rel-(3AR,7AS)-hexahydropyrano[3,4-C]pyrrol-3A(4H)-ylmethanol](/img/structure/B6305621.png)
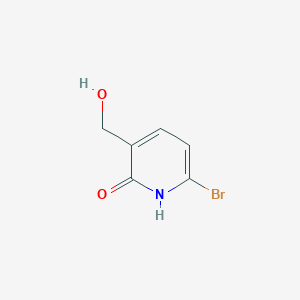
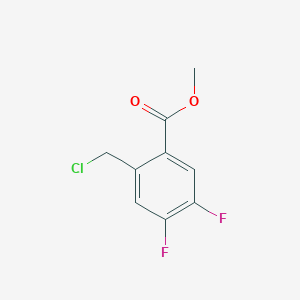
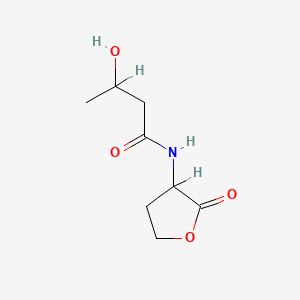
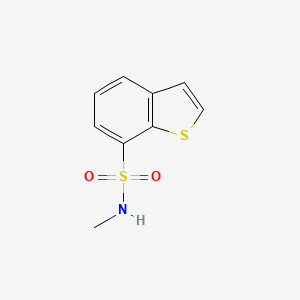
![tert-Butyl 1-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B6305665.png)

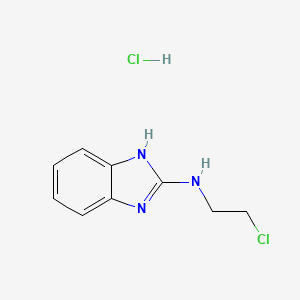
![Tert-butyl 3-(aminomethyl)-3-{[(tert-butoxy)carbonyl]amino}azetidine-1-carboxylate](/img/structure/B6305695.png)
